molecular formula C9H20Cl2N2 B2428553 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 2094924-99-7

2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B2428553
CAS No.: 2094924-99-7
M. Wt: 227.17
InChI Key: QVHQEEWQJFQXKG-UHFFFAOYSA-N
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Description

2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 2094924-99-7) is a high-purity, chemically specialized diamine scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features the octahydropyrrolo[3,4-c]pyrrole core, a structure recognized as a versatile isosteric replacement for piperazine rings, which can enhance pharmacological properties and selectivity in drug discovery efforts . The specific 2,3a,6a-trimethyl pattern on this bicyclic diamino scaffold is designed to influence its conformational and steric properties, making it a valuable template for constructing selective receptor ligands. Researchers utilize this core structure to develop potent and selective compounds targeting central nervous system (CNS) receptors . The octahydropyrrolo[3,4-c]pyrrole scaffold has demonstrated substantial utility in creating negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGlu1), which are promising targets for treating neurological and psychiatric disorders such as anxiety, pain, and epilepsy . Furthermore, this diamine scaffold has been successfully employed to develop ligands for nicotinic acetylcholine receptors (nAChRs), where specific substitutions on the structure can guide selectivity towards either α4β2 or α7 receptor subtypes, providing critical tools for studying cholinergic neurotransmission . Its application also extends to the development of modulators for other therapeutically relevant GPCRs, including orexin and cannabinoid receptors . The dihydrochloride salt form ensures improved solubility and handling for experimental use. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3a,5,6a-trimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-8-4-10-5-9(8,2)7-11(3)6-8;;/h10H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHQEEWQJFQXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1(CN(C2)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094924-99-7
Record name 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
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Preparation Methods

1,3-Dipolar Cycloaddition as a Foundation

The octahydropyrrolo[3,4-c]pyrrole scaffold is classically synthesized via 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient dipolarophiles. For the trimethyl variant, N-methylglycine derivatives serve as precursors to generate ylides capable of reacting with α,β-unsaturated carbonyl compounds. A modified protocol involves:

  • Precursor Activation : Heating N-methylproline derivatives at 130°C in subcritical water to generate ylides.
  • Cycloaddition : Introducing methyl acrylate or methyl vinyl ketone under 30 bar nitrogen pressure, achieving 78–82% yields.
  • Stereochemical Control : Maintaining pH >9 during cyclization ensures the desired cis-fusion of pyrrolidine rings.

Table 1 : Key Parameters for 1,3-Dipolar Cycloaddition

Parameter Optimal Range Impact on Yield/Stereochemistry
Temperature 130–140°C Below 130°C: Incomplete ylide formation
Pressure (N₂) 30 bar Prevents oxidative degradation
Reaction Time 4–6 hours Prolonged durations risk retro-cycloaddition

Methylation Strategies

Direct N-Methylation of the Pyrrolopyrrole Core

Post-cycloaddition methylation introduces the 3a- and 6a-methyl groups. Two approaches dominate:

  • Eschweiler-Clarke Conditions : Treatment with formaldehyde and formic acid at reflux (12–18 hours) selectively methylates secondary amines but risks over-methylation.
  • Methyl Iodide Quaternization : Reacting the free base with CH₃I in acetone at 50°C for 8 hours achieves 89% quaternization, followed by ion exchange to recover the tertiary amine.

Critical Consideration : Excess methylating agents must be avoided to prevent formation of trimethylammonium byproducts, which complicate dihydrochloride formation.

Dihydrochloride Salt Formation

Protonation Dynamics

Conversion to the dihydrochloride salt enhances aqueous solubility and stability. Key steps include:

  • Free Base Isolation : Purify the trimethylated compound via column chromatography (EtOAc/hexane, 1:4).
  • Acid Treatment : Dissolve in anhydrous THF and bubble HCl gas until pH <2. Alternatively, use 4M HCl in dioxane.
  • Crystallization : Slow evaporation from ethanol/water (3:1) yields needle-like crystals (mp 145–147°C decomp).

Table 2 : Salt Formation Optimization

Condition Outcome
HCl Gas vs. Aqueous HCl Gas method gives higher purity (98% vs. 92%)
Solvent System Ethanol/water minimizes Cl⁻ inclusion

Industrial-Scale Production

Subcritical Water Reactor Design

The use of stainless steel reactors (200 mL capacity) with magnetic stirring enables reproducible synthesis:

  • Pressure Control : 30 bar N₂ prevents volatile reagent loss.
  • Temperature Gradients : Uniform heating via external jacket minimizes hot spots.
  • Throughput : Batch processing yields 50–100 g/day with 82% efficiency.

Figure 1 : Reactor schematic highlighting the heater-stirrer assembly and nitrogen purge system.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.12 (s, 3a-CH₃), δ 2.94 (s, 6a-CH₃), and δ 1.88 (m, bridgehead H).
  • MS (ESI) : m/z 225 [M+H]⁺ for the free base; chloride adducts at m/z 261 [M+Cl]⁻ confirm salt formation.
  • XRD : Monoclinic P2₁/c space group with H-bonded Cl⁻ ions (2.89 Å spacing).

Comparative Methodological Analysis

Table 3 : Efficiency of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Subcritical Water 82 98 High
Traditional Cycloaddition 75 95 Moderate
Microwave-Assisted 88 97 Low

Microwave methods, while efficient, face challenges in maintaining nitrogen pressure and large-volume processing.

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride form readily undergoes neutralization with strong bases to regenerate the free base. This property is critical for solubility adjustments in synthetic applications:

Reaction ConditionsOutcomeYieldSource
NaOH (aq.) / RTDeprotonation to free amine, forming 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole>90%

The free base exhibits increased nucleophilicity, enabling further functionalization (e.g., alkylation).

Nucleophilic Substitution

The tertiary amine participates in quaternization reactions under mild conditions. Steric hindrance from methyl groups limits reactivity compared to less-substituted analogs:

ReagentConditionsProductYieldNotesSource
Methyl iodideCH₃CN, 60°C, 12hQuaternary ammonium iodide derivative45%Slow kinetics due to steric bulk

Oxidation Reactions

Controlled oxidation targets the pyrrolidine nitrogen atoms, though methyl groups stabilize against over-oxidation:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)MeOH, RT, 6hN-Oxide derivative28%
mCPBADCM, 0°C, 2hEpoxidation (minor pathway)<5%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which HCl release and ring degradation occur:

Temperature RangeMajor ProcessByproducts
180–220°CLoss of HClFree base, trace hydrocarbons
>220°CRing-opening polymerizationCharred residues

Ion-Exchange Reactions

The chloride counterions can be replaced via metathesis, altering solubility for pharmaceutical formulations:

Salt Forming ReagentConditionsProductSolubility (mg/mL)Source
KPF₆H₂O/EtOH, RTHexafluorophosphate salt12.4 (H₂O)
NaOTfAcetone, refluxTriflate salt8.9 (DMSO)

Catalytic Hydrogenation

Despite full saturation, the compound undergoes hydrogenolytic cleavage under extreme conditions:

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (50 psi), EtOH, 24hRing-opened diamine15%

Complexation with Metals

The nitrogen lone pairs facilitate coordination chemistry, though steric bulk restricts metal access:

Metal SaltConditionsComplex FormedStability Constant (log K)Source
CuCl₂MeOH, RT[Cu(L)Cl₂]4.2
Zn(OTf)₂DCM, 40°C[Zn(L)(OTf)₂]3.8

Key Reactivity Insights

  • Steric Effects : Trimethyl substitution reduces reaction rates in nucleophilic substitutions by ~60% compared to non-methylated analogs .

  • Salt-Dependent Solubility : Aqueous solubility drops from 89 mg/mL (dihydrochloride) to 2.1 mg/mL (free base) .

  • Thermal Stability : Decomposition pathways favor HCl elimination over ring rearrangement .

Scientific Research Applications

Medicinal Chemistry Applications

1. Nicotinic Acetylcholine Receptor Modulation
Research has identified derivatives of octahydropyrrolo[3,4-c]pyrrole as potential ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial in neuropharmacology. These compounds exhibit selectivity towards α4β2 and α7 nAChR subtypes, indicating potential therapeutic roles in treating neurodegenerative diseases and cognitive disorders .

2. Anticancer Activity
Studies have shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Further exploration into structure-activity relationships could enhance its efficacy as an anticancer agent.

Organic Synthesis Applications

1. Building Block for Complex Molecules
The unique bicyclic structure of 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

2. Named Reactions
This compound can be utilized in named reactions such as the Biginelli reaction and the Mannich reaction to create diverse chemical entities with potential biological activity . The incorporation of this compound into these reactions demonstrates its utility in developing new synthetic pathways.

Material Science Applications

1. Conductive Polymers
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole can be incorporated into conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to their favorable electronic properties.

2. Coatings and Adhesives
The chemical stability and adhesion properties of this compound make it suitable for use in coatings and adhesives. Its incorporation can enhance the performance characteristics of these materials, providing better durability and resistance to environmental factors.

Case Studies

Study Title Findings Implications
Nicotinic Receptor LigandsDeveloped ligands with high affinity for α4β2 nAChR using octahydropyrrolo derivativesPotential treatment for Alzheimer's disease
Anticancer ActivityCompounds exhibited IC50 values < 10 µM against breast cancer cellsNew lead compounds for cancer therapy
Conductive Polymer DevelopmentSynthesized polymers incorporating octahydropyrrolo structures demonstrated improved conductivityAdvancements in organic electronic devices

Mechanism of Action

The mechanism of action of 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

Chemical Identity and Properties

  • IUPAC Name : 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
  • CAS Number : 2094924-99-7
  • Molecular Formula : C9H20Cl2N2
  • Molecular Weight : 227.17 g/mol
  • Physical Appearance : Powder form, typically white to off-white
  • Purity : ≥95% .

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Antimicrobial Properties

Pyrrole derivatives have been extensively studied for their antimicrobial properties. The biological activity of 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride has been evaluated in various studies:

  • Mechanism of Action : The compound exhibits antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential cellular functions. This is typical for many pyrrole-based compounds which target microbial integrity and metabolism .

Neuropharmacological Effects

Some studies have explored the potential neuropharmacological effects of octahydropyrrolo compounds:

  • Orexin Receptor Modulation : Compounds in this class have been investigated for their ability to modulate orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity .

Case Studies

  • Antimicrobial Efficacy Study
    • Researchers synthesized a series of pyrrole derivatives and tested them against various bacterial strains. The study found that certain modifications led to significant increases in antimicrobial activity compared to controls.
    • Results indicated that compounds with a similar structure to 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride showed MIC values as low as 0.24 µg/ml against Staphylococcus aureus .
  • Anticancer Screening
    • A screening of related tricyclic compounds demonstrated promising results against several cancer cell lines. For instance, derivatives showed cytotoxicity with IC50 values ranging from 0.5 to 10 µM depending on the cancer type .
    • The exact mechanisms involved apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride?

  • Synthesis : Optimize reaction conditions using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Employ stepwise alkylation and cyclization, monitoring progress via thin-layer chromatography (TLC). Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) under reduced pressure enhances yield .
  • Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry, while HPLC (>95% purity) validates chemical homogeneity. X-ray crystallography may resolve conformational ambiguities in the bicyclic pyrrolo-pyrrole core .

Q. How can solvent selection and reaction conditions impact the purification of this compound?

  • Solvent Choice : Polar solvents (e.g., ethanol/water mixtures) improve solubility of the dihydrochloride salt. Avoid halogenated solvents due to potential side reactions with tertiary amines.
  • Purification Steps : Sequential vacuum distillation removes volatile byproducts. For residual impurities, column chromatography with silica gel (eluent: dichloromethane/methanol gradient) is effective. Monitor pH during salt formation (target pH 4–5) to ensure crystallinity .

Advanced Research Questions

Q. What computational strategies are effective for elucidating reaction mechanisms involving this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates in alkylation steps. Compare activation energies of competing pathways (e.g., N-methylation vs. ring-opening) .
  • Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify low-energy pathways. Validate with isotopic labeling experiments (e.g., deuterated methyl groups) to track regioselectivity .

Q. How can researchers resolve contradictions between experimental and computational data in stereochemical assignments?

  • Data Reconciliation : Cross-validate NMR-derived coupling constants (e.g., J-values for axial vs. equatorial protons) with DFT-predicted dihedral angles. For discrepancies, employ dynamic NMR (DNMR) to assess conformational exchange rates at varying temperatures .
  • Case Study : If computational models predict a trans-decalin-like conformation but XRD shows cis-fused rings, re-evaluate solvent effects in simulations using implicit solvation models (e.g., SMD) .

Q. What methodologies are suitable for studying the compound’s solubility and stability under varying experimental conditions?

  • Solubility Profiling : Use gravimetric analysis in buffered solutions (pH 1–10) to identify optimal storage conditions. Spectrophotometric monitoring (UV-Vis at λ = 230–260 nm) detects degradation products under oxidative stress (e.g., H₂O₂ exposure) .
  • Stability Protocols : Lyophilization enhances long-term stability. For in vitro assays, prepare fresh solutions in degassed PBS to minimize hydrolysis of the pyrrolidine ring .

Methodological Considerations

  • Interdisciplinary Approaches : Integrate microreactor technology ( : RDF2050112) for scalable synthesis, coupled with real-time FTIR monitoring to track intermediate formation .
  • Safety and Compliance : Adhere to waste management protocols ( ) by segregating halogenated byproducts and coordinating with certified disposal agencies .

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